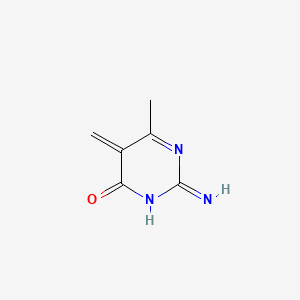
2-Imino-6-methyl-5-methylidenepyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Imino-6-metil-5-metilidenopirimidin-4-ona es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos orgánicos heterocíclicos aromáticos similares a la piridina y son conocidos por su amplia gama de aplicaciones en química medicinal y farmacéutica. Este compuesto se caracteriza por su estructura única, que incluye un grupo imino, un grupo metil y un grupo metilideno unidos al anillo de pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Imino-6-metil-5-metilidenopirimidin-4-ona generalmente implica la condensación de precursores apropiados en condiciones controladas. Un método común implica la reacción de 2-amino-4,6-dihidroxipirimidina con agentes metilantes en presencia de una base como el etóxido de sodio. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, el uso de catalizadores y técnicas avanzadas de purificación, como la recristalización y la cromatografía, pueden mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Imino-6-metil-5-metilidenopirimidin-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles y haluros a temperaturas de suaves a moderadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden conducir a una variedad de derivados de pirimidina sustituidos .
Aplicaciones Científicas De Investigación
La 2-Imino-6-metil-5-metilidenopirimidin-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluidas las actividades antivirales, antibacterianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de agroquímicos y farmacéuticos
Mecanismo De Acción
El mecanismo de acción de la 2-Imino-6-metil-5-metilidenopirimidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad e interrumpiendo los procesos biológicos. Por ejemplo, puede inhibir la actividad de enzimas involucradas en la replicación del ADN o la síntesis de proteínas, lo que lleva a la supresión del crecimiento y la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-4,6-dihidroxipirimidina: Un precursor en la síntesis de 2-Imino-6-metil-5-metilidenopirimidin-4-ona.
2-Amino-4,6-dicloropirimidina: Conocida por sus propiedades antivirales y anticancerígenas.
2-Amino-4-metilpirimidina: Se utiliza en la síntesis de varios productos farmacéuticos y agroquímicos
Singularidad
La 2-Imino-6-metil-5-metilidenopirimidin-4-ona es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Sus grupos imino y metilideno contribuyen a su reactividad y potencial como intermedio versátil en la síntesis orgánica. Además, su capacidad para interactuar con una amplia gama de objetivos biológicos la convierte en un compuesto valioso para la investigación en química medicinal .
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-imino-6-methyl-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H7N3O/c1-3-4(2)8-6(7)9-5(3)10/h1H2,2H3,(H2,7,9,10) |
Clave InChI |
MJJWYDRVZITCOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=N)NC(=O)C1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



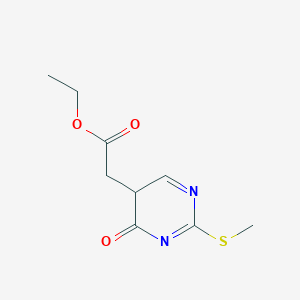

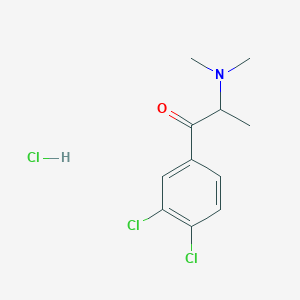
![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)

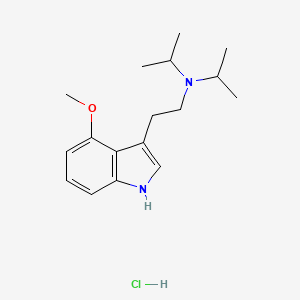

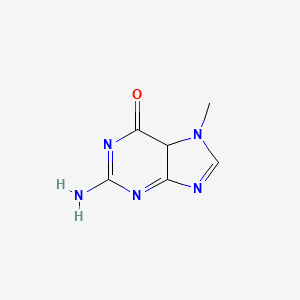
![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)


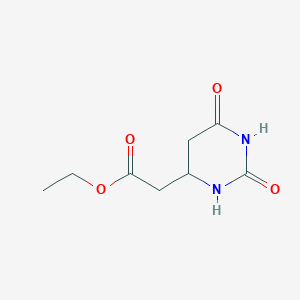
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
